B1577098 Pandinin-2

Pandinin-2

Cat. No.: B1577098
Attention: For research use only. Not for human or veterinary use.
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Description

Pandinin-2 (Pin2) is a 24-amino acid, alpha-helical, and polycationic antimicrobial peptide first isolated from the venom of the African scorpion Pandinus imperator . This peptide demonstrates high antimicrobial activity against a range of Gram-positive bacteria, with slightly less activity against Gram-negative strains, and has also been shown to affect the yeast Candida albicans . Its primary research value lies in its potent pore-forming mechanism. Studies using solid-state NMR spectroscopy indicate that Pin2 penetrates the lipid membrane with its helical axis perpendicular to the membrane surface, forming oligomeric pores that lead to cell lysis . A key structural feature is a central proline residue, and research on synthetic variants where this proline was substituted (e.g., with Gly or GlyProGly motifs) has successfully generated analogs with significantly reduced hemolytic activity while preserving antimicrobial efficacy . Some of these short synthetic variants have even shown better activity against multidrug-resistant Mycobacterium tuberculosis than conventional antibiotics like isoniazid and rifampicin . Further engineering, such as the creation of a D-amino acid diastereomer (D-Pin2), has improved the peptide's stability against proteolytic degradation by trypsin, elastase, and bacterial proteases, while also reducing its hemolytic activity . These properties make this compound a highly promising template for the development of novel anti-infective agents and for fundamental research into the structure and function of cationic antimicrobial peptides.

Properties

bioactivity

Antibacterial

sequence

FWGALAKGALKLIPSLFSSFSKKD

Origin of Product

United States

Biological Origin and Characterization of Pandinin 2

Isolation and Source Organism in Research Context

Pandinin-2 was identified and characterized from the venom of a specific scorpion species. Research efforts have focused on the methods used to isolate this peptide and the biological source from which it is derived.

Extraction from Pandinus imperator Scorpion Venom

This compound has been isolated from the venom of the African scorpion Pandinus imperator, commonly known as the Emperor scorpion. nih.govnih.govresearchgate.netportlandpress.comnih.govnih.govtandfonline.commdpi.comnih.gov The venom of Pandinus imperator is a known source of antimicrobial peptides. mdpi.comresearchgate.net The initial identification and characterization of this compound, alongside Pandinin 1, were reported from the venom of this species. nih.govnih.govportlandpress.com Research studies have utilized techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of peptides from the crude venom. portlandpress.com

Venom Gland Proteomics and Peptidomics in Discovery Methodologies

The discovery and characterization of peptides like this compound are often facilitated by modern proteomic and peptidomic approaches applied to venom glands. While the provided search results specifically detail the isolation of this compound from the venom itself nih.govnih.govresearchgate.netportlandpress.comnih.govnih.govtandfonline.commdpi.comnih.gov, peptidomic studies on scorpion venom in general involve techniques such as mass spectrometry (e.g., MALDI-TOF and LC-ESI-TOF) to identify the molecular weight distribution and sequences of peptides present. researchgate.net These methodologies are crucial in cataloging the complex mixture of peptides within venom, leading to the identification of novel compounds like this compound.

Classification and Family within the Antimicrobial Peptide Landscape

This compound is classified based on its structural and functional characteristics, placing it within specific groups of antimicrobial peptides.

Alpha-Helical Polycationic Peptide Classification

This compound is classified as an alpha-helical polycationic peptide. nih.govnih.govresearchgate.netportlandpress.comnih.govtandfonline.com This structural characteristic, involving the ability to form an alpha-helix and possessing a net positive charge, is common among many antimicrobial peptides and is important for their interaction with negatively charged bacterial membranes. mdpi.comnih.gov Circular dichroism (CD) studies and nuclear magnetic resonance (NMR) data have supported the alpha-helical conformation of this compound, particularly in membrane-mimicking environments. researchgate.netportlandpress.comnih.govresearchgate.net

Membership in the Magainin-Type Peptide Group

This compound belongs to the group of short magainin-type helical peptides. nih.govnih.govportlandpress.comresearchgate.net This classification highlights its structural and potential functional similarities to magainins, which were originally discovered in the skin of the African clawed frog, Xenopus laevis. nih.govnih.govportlandpress.comresearchgate.netplos.org this compound was the first representative of this subclass of antimicrobial peptides to be isolated from an arachnid, specifically a scorpion. researchgate.net

Relatedness to Other Scorpion Venom AMPs (e.g., Pandinin 1, Smp24)

This compound is related to other antimicrobial peptides found in scorpion venoms, including Pandinin 1 and Smp24. Pandinin 1 and Pandinin 2 were identified and characterized together from Pandinus imperator venom, though they exhibit differences in structure and activity. nih.govnih.govportlandpress.com Pandinin 1 is described as belonging to a group of antibacterial peptides previously found in scorpions, frogs, and insects, while Pandinin 2 is specifically linked to the magainin-type peptides from frogs. nih.govnih.govportlandpress.com Structurally, Pandinin 2 is composed of a single alpha-helix, whereas Pandinin 1 consists of two distinct alpha-helices separated by a coil region. nih.govnih.govportlandpress.com

Smp24, an antimicrobial peptide from the venom of the scorpion Scorpio maurus palmatus, shares sequence homology with this compound. mdpi.comshu.ac.uk Smp24 has a lower sequence identity (54%) with this compound but shares evolutionarily conserved motifs, such as the LIPS motif found in the core of this compound. shu.ac.uk Despite some structural differences (Smp24 may adopt a di-helical structure in certain environments, unlike the single helix of this compound), they share similarities in length (both 24 residues) and biological activity, suggesting Smp24 belongs to the same family of mid-chain helical scorpion AMPs as this compound. shu.ac.uk Other scorpion venom peptides, such as Ocy3 and Pcav30, have also shown homology to this compound. nih.gov

Table: Related Scorpion Venom AMPs

Peptide NameSource OrganismRelation to this compound
Pandinin 1Pandinus imperatorIdentified alongside this compound; different structure (di-helical vs single helix). portlandpress.com
Smp24Scorpio maurus palmatusShares 54% sequence homology and conserved motifs (e.g., LIPS); similar length and activity. mdpi.comshu.ac.uk
Ocy3Opistophtalmus carinatusShows homology to this compound. nih.gov
Pcav30Pandinus cavimanusShows similarity to this compound. nih.gov

Data Table: this compound Properties

PropertyValue/DescriptionSource(s)
Source OrganismPandinus imperator (Emperor scorpion) nih.govnih.govportlandpress.com
ClassificationAlpha-helical polycationic peptide, Magainin-type peptide nih.govnih.govportlandpress.comresearchgate.net
Length24 amino acids researchgate.netmdpi.comnih.govresearchgate.netplos.org
StructureSingle alpha-helix, particularly in membrane-mimicking environments; central proline induces a kink. nih.govnih.govportlandpress.comnih.govnih.govresearchgate.netplos.org
SequenceFWGALAKGALKLIPSLFSSFSKKD nih.govnih.govplos.org
Molecular Weight (Calculated)2612.11 Da (Example from one source)

Mechanistic Insights into Biological Activity of Pandinin 2

Antimicrobial Activity Profile in In Vitro Research Models

Pandinin-2 and its variants have been evaluated for their antimicrobial efficacy against various microorganisms in laboratory settings. Studies have demonstrated its activity against a range of clinically relevant bacterial and fungal species. nih.govresearchgate.netresearchgate.net

Efficacy against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

This compound exhibits high antimicrobial activity against Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values for parental Pin2 and its variants have been reported against Staphylococcus aureus and Bacillus subtilis. For instance, parental Pin2 showed MIC values of 37.5 µM for S. aureus in agar (B569324) culture media. nih.gov A Pin2 variant, Pin2 [G], displayed a higher activity with a MIC value of 12.5 µM towards S. aureus. nih.gov Another variant, Pin2 [GPG], had a MIC of 25 µM for S. aureus. nih.gov In broth culture media, Pin2 [G] and Pin2 [GPG] showed MIC values of 12.5 µM for S. aureus. plos.org Crude venom containing this compound has also been reported to be effective against Enterococcus faecalis and B. subtilis, with the most effective results observed against B. subtilis. nih.gov Recombinant this compound has shown strong antimicrobial activity against B. subtilis, Staphylococcus epidermidis, E. faecalis, and S. aureus. sabbiotech.combiomol.com

Efficacy against Gram-Negative Bacteria (Escherichia coli, Pseudomonas aeruginosa)

This compound is also active against Gram-negative bacteria, although generally less potent compared to its activity against Gram-positive strains. scilit.comtcdb.org In agar culture media, parental Pin2 showed an MIC value of 18.8 µM for Escherichia coli. nih.gov Pin2 [G] and Pin2 [GPG] variants showed MIC values of 12.5 µM and 25 µM, respectively, against E. coli. nih.gov Short variants, Pin2 frontiersin.org and Pin2 nih.gov, were also active against E. coli with MIC values of 25 µM. nih.gov In broth culture media, Pin2 [G] and Pin2 [GPG] showed MIC values of 12.5 µM for E. coli. plos.org Recombinant this compound is less active against Pseudomonas aeruginosa and E. coli compared to Gram-positive bacteria. biomol.com However, studies have shown activity against P. aeruginosa, including clinical isolates. nih.gov Crude venom containing this compound was effective against Pseudomonas aeruginosa. nih.gov

Antifungal Activity against Candida albicans

This compound has demonstrated antifungal activity against Candida albicans. researchgate.netresearchgate.netscilit.com Studies have reported anti-C. albicans activity for this compound with a MIC of 19.1 µM. frontiersin.org

Anti-Mycobacterial Activity against Mycobacterium tuberculosis Strains (H37Rv, MDR strains)

This compound and its variants have been investigated for their activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. nih.govplos.orgresearchgate.netresearchgate.netresearchgate.net Short variants of this compound, specifically Pin2 frontiersin.org and Pin2 nih.gov, have shown antibiotic activity against M. tuberculosis. nih.govplos.orgresearchgate.net These short variants demonstrated better activity at molar concentrations against MDR M. tuberculosis than conventional antibiotics such as ethambutol, isoniazid, and rifampicin (B610482). nih.govresearchgate.net One study examined the anti-mycobacterial activity of Pandinin 2 and its variants against M. tuberculosis strains in vitro. researchgate.netresearchgate.net

Membrane Interaction and Disruption Mechanisms

Antimicrobial peptides like this compound typically exert their effects by interacting with and disrupting the cell membranes of microorganisms. nih.gov this compound's mechanism involves penetrating the membrane and forming pores. nih.gov

Pore-Forming Mechanism Elucidation (e.g., Toroidal Pore Model, Barrel-Stave Model)

This compound is classified as a pore-forming peptide. tcdb.orgnih.gov The presence of a central proline residue in Pin2 is linked to its pore-forming activity. plos.orgresearchgate.net Experimental reports and computational studies have explored the specific mechanism of pore formation. Some experimental reports have proposed that Pin2 could form barrel-stave pores, while others suggest a toroidal pore mechanism. nih.gov Molecular dynamics simulations strongly suggest that this compound forms a toroidal pore rather than a barrel-stave pore in lipid bilayers. nih.gov In the toroidal pore model, the peptide aligns along the lipid headgroups, causing the inner and outer membrane leaflets to bend and form a pore lined by both peptides and lipid headgroups. elifesciences.org The average helical axis of Pin2 penetrates perpendicular to the bilayer membrane, and studies suggest that Pin2 forms pores by monomer association, with certain residues facing the aqueous pore environment and others facing the membrane's acyl chains. nih.gov The N-terminus region is thought to contribute to the formation of membrane pores. researchgate.netresearchgate.netnih.gov

Table 1: Summary of Antimicrobial Activity of this compound and Variants (Selected Data)

MicroorganismPeptide/VariantMIC (µM)Assay TypeSource
Staphylococcus aureusParental Pin237.5Agar culture nih.gov
Staphylococcus aureusPin2 [G]12.5Agar culture nih.gov
Staphylococcus aureusPin2 [GPG]25Agar culture nih.gov
Staphylococcus aureusPin2 [G]12.5Broth culture plos.org
Staphylococcus aureusPin2 [GPG]12.5Broth culture plos.org
Escherichia coliParental Pin218.8Agar culture nih.gov
Escherichia coliPin2 [G]12.5Agar culture nih.gov
Escherichia coliPin2 [GPG]25Agar culture nih.gov
Escherichia coliPin2 frontiersin.org25Agar culture nih.gov
Escherichia coliPin2 nih.gov25Agar culture nih.gov
Escherichia coliPin2 [G]12.5Broth culture plos.org
Escherichia coliPin2 [GPG]12.5Broth culture plos.org
Candida albicansThis compound19.1Not specified frontiersin.org
M. tuberculosis (MDR)Pin2 frontiersin.orgBetter activity than conventional antibioticsNot specified nih.govresearchgate.net
M. tuberculosis (MDR)Pin2 nih.govBetter activity than conventional antibioticsNot specified nih.govresearchgate.net

Electrostatic Interactions with Anionic Bacterial Membranes

This compound is a polycationic peptide, possessing positively charged amino acid residues. Bacterial membranes are characterized by a higher proportion of anionic phospholipids (B1166683) compared to mammalian cell membranes. This difference in lipid composition drives the initial interaction between the positively charged this compound and the negatively charged bacterial membrane surface through electrostatic attraction. Molecular dynamics simulations have shown that the adhesion of this compound to anionic membranes, such as those composed of POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), is stronger and occurs more rapidly compared to interactions with neutral membranes like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine). This strong electrostatic interaction facilitates the initial binding and accumulation of the peptide on the bacterial surface.

Hydrophobic Interactions and Membrane Insertion Dynamics

Following the initial electrostatic attraction, hydrophobic interactions play a crucial role in the insertion of this compound into the bacterial membrane. This compound adopts an alpha-helical structure in membrane-mimicking environments, which is important for its interaction with the lipid bilayer. nih.gov Studies suggest that aromatic residues located at the N-terminus of this compound initiate the membrane insertion process. Molecular dynamics simulations indicate that this compound can remain partially unfolded on the membrane surface before insertion begins. The unfolded structures can facilitate stronger electrostatic interactions and hydrogen bonding with the anionic membrane surface. The insertion process can lead to the formation of pores in the membrane, contributing to its permeabilization and the eventual death of the bacterial cell. While the exact pore-forming mechanism is still under investigation, some studies suggest the formation of toroidal pores, where the peptide helices are oriented perpendicular to the membrane surface and are associated with the lipid headgroups.

Influence of Peptide Concentration on Membrane Permeabilization

The membrane permeabilization activity of this compound is dependent on its concentration. The formation of pores and subsequent membrane disruption occur when the peptide reaches a certain threshold concentration on the membrane surface. At sufficient concentrations, the accumulation and insertion of this compound molecules lead to structural changes in the lipid bilayer, resulting in increased permeability and leakage of intracellular components. This concentration-dependent activity is a common characteristic of many antimicrobial peptides that function by disrupting cell membranes.

Intracellular Target Investigations

While membrane disruption is considered a primary mechanism, research also indicates that this compound may have intracellular targets within microbial cells.

Inhibition of Bacterial ATP Synthase

One identified intracellular target of this compound is bacterial ATP synthase. Studies have shown that this compound can inhibit the activity of membrane-bound F1Fo ATP synthase in Escherichia coli. This inhibition is linked to the binding of the peptide to the βDELSEED-motif residues of ATP synthase, which are crucial for its function. The inhibition of ATP synthase can disrupt the energy production essential for bacterial survival.

Other Putative Molecular Targets in Microbial Cells

Beyond ATP synthase, the growth patterns of bacterial strains in the presence of this compound and its variants have suggested the possibility of additional molecular targets. Some antimicrobial peptides are known to penetrate the cell membrane and interact with intracellular components such as nucleic acids (DNA and RNA) and proteins, thereby inhibiting essential cellular processes like protein synthesis and DNA replication. While direct evidence for this compound specifically targeting these components is still being explored, the presence of conserved basic residues in the C-terminus of this compound variants, similar to peptides known to interact with DNA and RNA, suggests this as a potential area for further investigation. Fluorescence experiments with tagged this compound variants have indicated that these peptides can penetrate the bacterial membrane and enter the cytoplasm, supporting the hypothesis of intracellular activity.

Immunomodulatory Research Aspects

Beyond its direct antimicrobial effects, research has also explored the immunomodulatory properties of this compound variants. One study evaluating a synthetic variant, Pin2[G], demonstrated superior immunomodulatory activity. This variant was shown to increase chemokine production in a human bronchial cell line and suppress the production of the pro-inflammatory cytokine IL-6 induced by polyinosinic-polycytidylic acid (poly[I:C]). These findings suggest that this compound and its derivatives may not only act by directly killing pathogens but also by modulating the host immune response, potentially contributing to the resolution of infection.

Here is a table summarizing some minimum inhibitory concentration (MIC) data for this compound and its variants against selected bacterial strains:

PeptideStrainMIC (µM)Source
Pandinin 2S. aureus37.5 nih.gov
Pandinin 2E. coli18.8 nih.gov
Pin2 [G]S. aureus12.5 nih.gov
Pin2 [G]E. coli12.5 nih.gov
Pin2 [GPG]S. aureus25 nih.gov
Pin2 [GPG]E. coli25 nih.gov
Pandinin 2Gram-positive bacteria (range)2.4–5.2
Pandinin 2Gram-negative bacteria (range)19.1–38.2
Pandinin 2C. albicansMicromolar range

Effects on Chemokine Production in Cellular Models

Studies utilizing cellular models have provided insights into the potential of this compound variants to influence chemokine production. One study specifically evaluated the immunomodulatory activity of a synthetic this compound variant, Pin2[G], in a human bronchial cell line. This research indicated that Pin2[G] was effective in increasing chemokine production in this cellular model nih.gov.

Suppression of Pro-inflammatory Cytokine Production in Cellular Models

Further examination of the immunomodulatory effects of the this compound variant Pin2[G] in cellular models has included assessing its impact on pro-inflammatory cytokine production. In a human bronchial cell line stimulated with polyinosinic-polycytidylic acid (poly[I:C]), Pin2[G] demonstrated the ability to suppress the production of pro-inflammatory IL-6 nih.gov. These findings suggest a potential role for this this compound variant in modulating inflammatory responses at the cellular level by reducing the release of key pro-inflammatory mediators.

Structural Biology and Biophysical Studies of Pandinin 2

Conformational Analysis in Membrane-Mimetic Environments

Pandinin-2's conformation is significantly influenced by its environment. While it exhibits an unordered structure in aqueous solution, it adopts a more ordered alpha-helical structure in membrane-mimetic environments, such as dodecylphosphocholine (B1670865) (DPC) micelles or in the presence of phospholipids (B1166683) from cell membranes. nih.govresearchgate.netresearchgate.net

Alpha-Helical Secondary Structure Characterization (e.g., using Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a key technique used to characterize the secondary structure of this compound. CD studies have shown that this compound transitions from an unstructured state in aqueous solution to an alpha-helical conformation when interacting with membrane-mimetic environments like 60% trifluoroethanol (TFE) or DPC micelles. nih.govresearchgate.netplos.org The CD spectra of this compound in the presence of 60% aqueous TFE show characteristic double minima at approximately 208 nm and 222 nm, indicative of an alpha-helical structure. plos.org

Interactive Table: Circular Dichroism Data for this compound

High-Resolution Structural Determination (e.g., using Nuclear Magnetic Resonance Spectroscopy)

High-resolution structural determination of this compound has been primarily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govmdpi.comresearchgate.netunam.mxnih.gov NMR studies have revealed that this compound adopts an essentially alpha-helical structure. plos.org The presence of a proline residue in the central part of its sequence induces a structural "kink" in the helix. plos.orgresearchgate.netnih.gov Liquid-state NMR spectroscopy has been utilized to examine this compound bound to magnetically oriented lipid bilayers. nih.govnih.gov

Orientation and Insertion in Lipid Bilayers (e.g., Solid-State NMR, 31P and 13C NMR)

Solid-state NMR, including 31P and 13C NMR spectroscopy, has been instrumental in understanding the orientation and insertion of this compound in lipid bilayers. nih.govnih.gov 13C chemical shift values of site-specifically labeled this compound indicate that the peptide penetrates the membrane with its average helical axis oriented perpendicular to the membrane surface. nih.govnih.gov 31P NMR measurements have been used to examine the effect of this compound on lipid bilayers and to confirm membrane surface orientation parallel to the magnetic field during experiments. nih.govnih.gov Differential scanning calorimetry measurements have suggested that this compound induces negative curvature strain in lipid bilayers. nih.govnih.gov

Interactive Table: Summary of NMR Findings on this compound

Oligomerization and Membrane Pore Formation

This compound is classified as a pore-forming peptide. nih.govmsu.ru Its mechanism of action involves interaction with the lipid bilayer, leading to the formation of pores that disrupt membrane integrity. nih.govmsu.ru

Evidence of Oligomerization in Membrane Environments

Studies suggest that this compound is capable of oligomerization in membrane environments. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net Amide H-D exchange experiments using 15N-labeled this compound have provided evidence that the peptide forms oligomers. nih.govnih.gov This oligomerization is considered a step in its pore-forming mechanism. nih.govmsu.ru

Role of N-Terminal Region in Membrane Pore Formation

The N-terminal region of this compound plays a crucial role in the formation of membrane pores. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Amide H-D exchange experiments confirm that the N-terminal region is involved in creating these membrane pores. nih.govnih.gov At the initial step of interaction, the peptide is thought to bind to membrane cells in a membrane-parallel orientation, then forms oligomers, with the N-terminal regions inserting into the membrane to form a pore. msu.ru Computational studies suggest that this compound likely forms toroidal pores, where the lipid polar headgroups and peptide helices line the pore, rather than barrel-stave pores. nih.govnih.gov

Induction of Curvature Strain in Lipid Bilayers

Differential scanning calorimetry (DSC) has been a key technique in understanding the impact of this compound on the physical properties of lipid bilayers. DSC measurements have demonstrated that Pin2 induces negative curvature strain in lipid bilayers. nih.govnih.gov This effect is evidenced by a decrease in the phase transition temperature (TH) from the lamellar liquid-crystalline phase (Lα) to the inverted hexagonal phase (HII) of lipids like DOPE, as the concentration of Pin2 is increased. nih.gov The induction of negative curvature strain by Pin2 contrasts with the behavior of some other peptides, such as magainin2 and MSI-78, which induce positive curvature. nih.gov This difference in curvature induction may be related to the peptide's hydrophobicity and the specific arrangement of hydrophobic amino acids within its sequence. nih.gov The mechanism by which Pin2 forms pores in membranes is likely toroidal, a model where peptides induce local curvature in the lipid bilayer to create a pore lined by both peptide and lipid headgroups. frontiersin.orgresearchgate.net

Influence of Environmental Factors on Conformation

The conformation of this compound is significantly influenced by its surrounding environment, particularly the transition from an aqueous solution to a more hydrophobic, membrane-mimetic setting.

In aqueous solution, this compound typically exhibits an unordered structure. nih.gov However, upon encountering a hydrophobic environment, such as that provided by lipid membranes or membrane-mimetic systems like dodecyl-phosphocholine (DPC) micelles, the peptide undergoes a conformational change, adopting a more ordered alpha-helical structure. nih.govnih.gov

Molecular dynamics simulations and experimental studies using techniques like Circular Dichroism (CD) and NMR have quantified this conformational shift. For instance, molecular dynamics simulations have shown that this compound folds in DPC micelles with a significant alpha-helical content, reported to be around 79%. nih.govresearchgate.net In comparison, the alpha-helical content can be slightly lower in other membrane environments, such as POPC membranes, where simulations indicated approximately 62.5% alpha-helicity. nih.govresearchgate.net This increased helicity in hydrophobic environments is consistent with the amphipathic nature of the peptide, where hydrophobic residues interact favorably with the lipid acyl chains, stabilizing the helical structure. frontiersin.org

Membrane-mimetic environments like DPC micelles and solvents such as trifluoroethanol (TFE) are commonly used in NMR studies to investigate the structure and flexibility of antimicrobial peptides. frontiersin.org TFE/water mixtures can create a locally anisotropic environment that aids in stabilizing the alpha-helical conformation of peptides. core.ac.uk The degree of alpha-helical stabilization can vary depending on the specific environment, with a general trend observed where stabilization increases from TFE/water to micelles and then to lipid bilayers for some peptides. core.ac.uk

Here is a summary of the reported alpha-helical content of this compound in different environments:

EnvironmentAlpha-Helical Content (%)MethodSource
Aqueous SolutionUnorderedCircular Dichroism (CD) nih.gov
DPC MicellesMore Ordered (approx. 79)CD, Molecular Dynamics nih.govnih.govresearchgate.net
POPC MembraneApprox. 62.5Molecular Dynamics nih.govresearchgate.net

The membrane lytic activity of this compound is influenced by environmental factors such as pH and temperature. Studies using 31P NMR have shown that membrane lysis induced by Pin2 is particularly effective under acidic conditions. nih.govnih.gov Furthermore, lysis was observed to occur at temperatures below the liquid crystal-gel phase transition temperature of the lipid bilayers. nih.govnih.gov This suggests a dependence on the fluidity of the membrane, with lysis being more pronounced when the lipids are in a less fluid, gel phase, or at the transition temperature.

Structure Activity Relationship Sar Investigations and Peptide Engineering of Pandinin 2

Design and Synthesis of Pandinin-2 Analogs

The design of this compound analogs is guided by the understanding of its native structure and the role of specific residues in its activity. Analogs are synthesized to probe the impact of changes in amino acid sequence, composition, and length on antimicrobial and hemolytic properties.

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides, including this compound and its variants. nih.govbachem.combiotage.com This technique involves the stepwise assembly of amino acids onto an insoluble solid support, typically a resin. bachem.combiotage.com The peptide chain is built from the C-terminus to the N-terminus. bachem.com SPPS simplifies purification, as excess reagents and soluble by-products can be removed by simple filtration while the growing peptide chain remains attached to the solid phase. bachem.combiotage.com

The Fmoc (fluoren-9-ylmethoxycarbonyl) methodology is a common SPPS strategy employed for synthesizing this compound and its analogs. nih.govrsc.org This method utilizes base-labile Fmoc groups for Nα-protection and acid-labile protecting groups for side chains and resin linkage, allowing synthesis under mild conditions. rsc.org Cleavage of the peptide from the resin and removal of side-chain protecting groups are typically performed using acidic mixtures. plos.org

Strategies for Modulating Peptide Length

Modulating the length of antimicrobial peptides is a strategy used to investigate the relationship between peptide size and activity, as well as to potentially reduce synthesis costs associated with longer sequences. nih.govnih.govplos.org For this compound, shorter peptide variants have been designed and synthesized based on the primary structure of modified full-length peptides. nih.govnih.govplos.org For instance, short variants of this compound with 14 and 17 residues, named Pin2 researchgate.net and Pin2 dntb.gov.ua, respectively, were designed to reduce hemolytic activity while maintaining antimicrobial properties and lowering synthesis costs. nih.govnih.govplos.org These shorter variants showed antibiotic activity against E. coli and M. tuberculosis. nih.govnih.govplos.org Pin2 researchgate.net showed reduced hemolysis compared to the parental peptide, and Pin2 dntb.gov.ua exhibited no hemolytic effect at the tested concentration. nih.govnih.govplos.org

Amino Acid Substitution Studies

Amino acid substitution studies are crucial for understanding the role of specific residues in the structure and function of this compound. By replacing individual or multiple amino acids, researchers can assess their impact on antimicrobial activity, hemolytic activity, and structural properties.

Proline Residue (Pro14) as a Structural Modifier and Its Substitution with Glycine (B1666218) Residues (P14G, P14GPG)

The proline residue at position 14 (Pro14) in native this compound is known to induce a structural "kink" in its alpha-helical conformation. nih.govnih.govnih.govresearchgate.net This kink is implicated in the peptide's pore-forming activity, including its hemolytic effects. nih.govnih.govplos.org To reduce the hemolytic activity, studies have focused on substituting Pro14 with other amino acids, particularly glycine. nih.govnih.govplos.orgfrontiersin.org

Substitution of Pro14 with a single glycine residue (P14G) was explored based on the low hemolytic activity of other antimicrobial peptides containing glycine motifs, such as magainin 2. nih.govnih.govplos.orgfrontiersin.org However, the Pin2 [G] variant (P14G) did not show a reduction in hemolytic activity compared to the parental this compound. plos.orgfrontiersin.org

Further modification involved flanking the Pro14 residue with glycine residues, creating the Gly-Pro-Gly (GPG) motif (P14GPG). nih.govnih.govplos.orgfrontiersin.org This design was inspired by peptides like ponericin G1, which contain a GlyProGly motif and exhibit low hemolytic activity. nih.govnih.govplos.orgfrontiersin.org The Pin2 [GPG] variant demonstrated significantly reduced hemolytic activity (30%) compared to the Pin2 [G] variant and the parental peptide. nih.govnih.govplos.org This suggests that the GPG motif plays a relevant role in reducing hemolytic activity. plos.orgfrontiersin.org

Both Pin2 [G] and Pin2 [GPG] variants retained antimicrobial activity against bacteria such as E. coli, S. aureus, and M. tuberculosis. nih.govnih.govplos.org Pin2 [G] showed the highest antimicrobial activity against S. aureus and E. coli in agar (B569324) culture media. nih.gov

Substitution of Pro14 with other residues like Val, Gly-Val, Val-Gly, or Gly-Val-Gly also reduced the hemolytic activity of this compound without significant changes in antimicrobial activity. nih.govresearchgate.net

Impact of Glycine-Containing Structural Motifs on Peptide Activity

The inclusion of glycine residues in peptide sequences can influence their structural flexibility and activity. unam.mxelifesciences.org Glycine residues, lacking a side chain, can introduce flexibility or, when strategically placed, contribute to specific structural motifs like kinks. elifesciences.org As seen with this compound, the introduction of a GlyProGly motif in the Pin2 [GPG] variant was associated with a reduction in hemolytic activity compared to the single glycine substitution (P14G). nih.govnih.govplos.orgfrontiersin.org This highlights the impact of specific glycine-containing structural motifs on the biological activity of this compound analogs. Other antimicrobial peptides like magainin 2 and ponericin G1 also contain glycine or GlyProGly motifs and exhibit low hemolytic activities. nih.govnih.govplos.orgfrontiersin.org

Substitution with D-Amino Acids for Enhanced Stability

Substituting L-amino acids with their D-enantiomers is a strategy employed to improve the stability of peptides, particularly against proteolytic degradation. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org While most amino acids in naturally occurring proteins are in the L-configuration, D-amino acids can be incorporated into synthetic peptides. This modification can enhance resistance to proteases found in biological systems, which can otherwise limit the bioavailability and half-life of therapeutic peptides. researchgate.netnih.govresearchgate.netfrontiersin.org

Elimination of Hydrophobic/Uncharged Polar Residues in Shortened Variants

To potentially reduce synthesis costs and investigate the essential structural elements for activity, shortened variants of this compound have been designed and studied. nih.gov One strategy involved the elimination of small hydrophobic (alanine) and uncharged polar (serine) residues from the primary sequence of this compound variants derived from Pin2 [G] and Pin2 [GPG] to reduce peptide length. nih.gov These shortened variants, named Pin2 medsci.org and Pin2 biorxiv.org, showed antibiotic activity against E. coli and M. tuberculosis. nih.govnih.gov Pin2 medsci.org exhibited significantly reduced hemolysis (25% at 100 µM) compared to the parental peptide, and Pin2 biorxiv.org showed no hemolytic effect at the same concentration. nih.govnih.gov This suggests that reducing the number of hydrophobic/uncharged polar residues in the context of a shortened sequence can impact both antimicrobial activity and hemolytic properties, potentially improving the therapeutic index.

Modifications of Peptide Termini

Modifications at the peptide termini, particularly the C-terminus, can significantly influence the biological activity and stability of antimicrobial peptides.

Modulation of Physicochemical Parameters

The physicochemical properties of antimicrobial peptides, such as hydrophobicity, hydrophobic moment, and net positive charge, are critical determinants of their interaction with cell membranes and, consequently, their biological activity and selectivity. frontiersin.orgmdpi.com

Research on Hydrophobicity and Hydrophobic Moment

Studies on this compound and related peptides have investigated the role of hydrophobicity. Hydrophobic modifications to this compound that increased the GRAVY score (a measure of hydrophobicity) from 0.33 to 0.57 resulted in peptides with no detectable antimicrobial activity. mdpi.comshu.ac.uk This suggests that there is an optimal range of hydrophobicity for this compound activity, and increasing it beyond a certain threshold can be detrimental, possibly due to peptide self-association in aqueous environments, which reduces their ability to insert into bacterial membranes. shu.ac.uk

Research on other amphipathic helical peptides has shown that hydrophobicity and hydrophobic moment, along with net charge, modulate antibacterial and hemolytic activity. nih.gov While changing these parameters had little influence on activity against Gram-negative bacteria (suggesting the dominance of electrostatic interactions), increasing hydrophobicity and hydrophobic moment substantially enhanced hemolytic and Gram-positive antibacterial activity, which was related to a reduction in peptide specificity for Gram-negative bacteria. nih.gov

Investigation of Net Positive Charge and Its Relationship to Activity

The net positive charge of an antimicrobial peptide is a crucial factor for its initial electrostatic interaction with the negatively charged surface of bacterial membranes. nih.govfrontiersin.orgmdpi.com this compound has a reported net positive charge of +3. mdpi.comfrontiersin.org The net charge of antimicrobial peptides typically ranges from +2 to +9, with an average around +2.26 for linear peptides, although some can have charges up to +16 or even be negatively charged. frontiersin.org

Studies on this compound variants have involved increasing the net charge. Replacing an aspartic acid (D24) with a lysine (B10760008) was done to increase the net charge from +3 to +5. nih.gov Research on other peptides structurally related to this compound, such as Smp24, which shares 54% sequence homology, has shown that increasing the positive charge at the N-terminus, mid-chain, and C-terminus resulted in increased antimicrobial activity. mdpi.comshu.ac.uk Similarly, substituting neutral amino acid residues with lysine in other scorpion peptides increased the net charge and led to higher antimicrobial activity and a broadened activity spectrum. frontiersin.org

However, simply increasing the charge number may not always be beneficial, and increasing the charge above a certain threshold can be counterproductive due to electrostatic screening. shu.ac.uk The optimal net charge can vary depending on the specific peptide and target organism. For instance, while increasing positive charge generally enhances antifungal activity, a peptide with a lower net positive charge (+1) showed much higher MIC values against C. albicans compared to this compound (+3) and another peptide with a higher charge (+6), despite sequence similarity. frontiersin.org This highlights that while net positive charge is important for interaction with negatively charged microbial membranes, the relationship between charge and activity is complex and can be influenced by other factors and the specific bacterial or fungal species.

Table 1: Summary of this compound Variants and Activities

VariantSequence (Modifications)LengthNet Charge (Approx.)Hemolytic Activity (at 25 µM)Antimicrobial Activity (S. aureus MIC, µM)Antimicrobial Activity (E. coli MIC, µM)Antimicrobial Activity (M. tuberculosis)Source
Parental Pin2FWGALAKGALKLIPSLFSSFSKKD24+391%37.518.8Active nih.govplos.org
Pin2 [G]Pro14 substituted with Gly24+3100%12.512.5Active nih.govplos.org
Pin2 [GPG]Pro14 flanked by Gly residues26+330%2525Active nih.govplos.org
Pin2 medsci.orgShortened variant (elimination of residues)14+5 (Increased)0% (at 25 µM), 25% (at 100 µM)>30025Active nih.govnih.gov
Pin2 biorxiv.orgShortened variant (elimination of residues)17Not specified0% (at 25 µM and 100 µM)8025Active nih.govnih.gov

Note: Net charge for Pin2 biorxiv.org is not explicitly mentioned in the provided snippets, but it is a shortened variant designed based on Pin2 [G] and Pin2 [GPG] with increased net charge in Pin2 medsci.org. nih.gov

Table 2: Physicochemical Properties and Activity (Hydrophobicity Example)

Peptide VariantGRAVY ScoreAntimicrobial ActivitySource
This compound (unmodified)0.33Detectable mdpi.comshu.ac.uk
Hydrophobic modifications to Pin20.57No detectable activity mdpi.comshu.ac.uk
Smp24 (related peptide) K7F0.59No detectable activity shu.ac.uk

Table 3: Effect of Increased Positive Charge on Activity (Examples from Related Peptides)

PeptideNative Net ChargeModified Net ChargeEffect on Antimicrobial ActivitySource
Smp24+3IncreasedIncreased activity mdpi.comshu.ac.uk
Stigmurin+2+7Higher activity, broadened spectrum frontiersin.org
ToAP2S1+6+4Reduced antifungal activity frontiersin.org

Note: These examples are from related peptides as specific data tables on lysine distribution or net charge modulation for this compound variants were not directly available in the provided snippets.

Helical Kink Flexibility and Its Impact on Membrane Interaction

This compound is characterized as an alpha-helical peptide containing a central proline residue, specifically Pro14, which introduces a structural "kink" in its conformation. This helical kink is strongly linked to the peptide's pore-forming activity, particularly its interaction with and lysis of human erythrocytes, contributing to its hemolytic activity. govdelivery.comnih.govyoutube.comnih.govcncb.ac.cn The presence of such a proline-induced kink is a structural characteristic observed in some pore-forming antimicrobial peptides (AMPs) and has been correlated with high antimicrobial activity, albeit often accompanied by high hemolytic effects. nih.gov

Studies exploring the impact of this kink have involved substituting or flanking the Pro14 residue with glycine residues, aiming to reduce hemolytic activity while retaining antimicrobial efficacy. govdelivery.comnih.govyoutube.comnih.gov For instance, variants like Pin2 [G] (Pro14 substituted with Gly) and Pin2 [GPG] (Pro14 flanked by Gly-Pro-Gly) were synthesized. govdelivery.comnih.govyoutube.comnih.gov Molecular dynamics simulations have been employed to understand how this compound and its variants, such as Pin2GVG, interact with different membrane bilayers, including POPC (neutral) and POPG (anionic) membranes. These simulations help to explore the peptide's adsorption mechanism and the role of specific amino acid residues in membrane interaction. The flexibility introduced by a proline/glycine kink in helical peptides has been shown to influence the formation of membrane pores, specifically favoring the formation of toroidal pores while potentially disrupting barrel-stave pores.

Evaluating Modified Analogs in Research Models

Research into this compound and its modified analogs primarily utilizes in vitro research models to evaluate their biological activities. Synthetic peptide variants are commonly synthesized for these studies. govdelivery.comnih.govnih.gov

A key aspect of the evaluation involves assessing antimicrobial activity against various bacterial strains using methods such as inhibition assays on agar culture media and determining Minimum Inhibitory Concentrations (MICs) in broth culture media. govdelivery.comnih.govnih.gov Bacterial species frequently tested include Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Mycobacterium tuberculosis. govdelivery.comnih.govnih.gov

Simultaneously, the hemolytic activity of this compound and its variants is evaluated using human erythrocytes to determine their potential toxicity to mammalian cells. govdelivery.comnih.govyoutube.comnih.gov This is crucial for assessing the therapeutic index of modified peptides.

Furthermore, molecular dynamics simulations serve as a computational model to gain deeper insights into the interaction mechanisms of these peptides with lipid membranes, exploring aspects like peptide folding and insertion into bilayers. Chimeric peptides incorporating segments of this compound have also been designed and evaluated against clinically relevant bacteria. These evaluations include assessing cytotoxicity against mammalian cells (e.g., Vero cells) and investigating membrane perturbation mechanisms using techniques like calcein (B42510) leakage assays with liposomal formulations and circular dichroism to analyze structural changes upon membrane interaction.

Comparative Antimicrobial Efficacy of Variants

Comparative studies have evaluated the antimicrobial efficacy of various synthetic this compound variants against different bacterial pathogens. For instance, the antimicrobial activity of Pin2 [G] and Pin2 [GPG] was compared to the parental this compound against E. coli and S. aureus. nih.govnih.gov These variants showed antimicrobial activity, with Pin2 [G] sometimes exhibiting better activity than Pin2 [GPG] in certain culture conditions. cncb.ac.cn

Shortened variants, such as Pin2 and Pin2, designed to reduce synthesis cost and hemolytic effects, also demonstrated antibiotic activity against E. coli and M. tuberculosis. govdelivery.comnih.govnih.gov Comparative data, often presented as MIC values, highlight the differences in potency among the parental peptide and its modifications against specific bacterial strains. nih.govnih.gov

The table below summarizes representative MIC values for this compound and some of its variants against selected bacterial strains based on reported research findings:

Peptide VariantE. coli (MIC, µM)S. aureus (MIC, µM)M. tuberculosis (MIC, µM)
This compound (Pin2)37.5 nih.gov37.5 nih.govNot explicitly reported in detail in provided snippets, but active govdelivery.comnih.govnih.gov
Pin2 [G]12.5 nih.govnih.gov12.5 nih.govnih.govActive govdelivery.comnih.govnih.gov
Pin2 [GPG]25 nih.govnih.gov25 nih.govnih.govActive govdelivery.comnih.govnih.gov
Pin225 nih.govnih.govBacteriostatic at 25 nih.govnih.govActive govdelivery.comnih.govnih.gov, Better activity against MDR Mtb than conventional antibiotics govdelivery.comnih.govnih.gov
Pin2Active govdelivery.comnih.govnih.govActive govdelivery.comnih.govnih.govActive govdelivery.comnih.govnih.gov, Better activity against MDR Mtb than conventional antibiotics govdelivery.comnih.govnih.gov

Note: MIC values can vary depending on the specific bacterial strain (e.g., ATCC vs. clinical isolate) and experimental conditions.

Other studies have compared this compound's activity spectrum to other scorpion venom peptides, noting its potent activity against Gram-positive bacteria and Candida albicans, with less activity against Gram-negative bacteria in some cases.

Evaluation of Activity against Multi-Drug Resistant (MDR) Strains

A significant area of research involves evaluating the activity of this compound and its analogs against multi-drug resistant (MDR) bacterial strains, addressing the critical need for new antibiotics to combat rising resistance. Studies have specifically tested the efficacy of this compound variants against MDR strains of Mycobacterium tuberculosis. govdelivery.comnih.govnih.gov

Notably, the short this compound variants, Pin2 and Pin2, have demonstrated promising activity against MDR M. tuberculosis. govdelivery.comnih.govnih.gov These variants showed better activity at molar concentrations compared to conventional antibiotics such as ethambutol, isoniazid, and rifampicin (B610482), suggesting their potential as alternative therapeutic agents with reduced hemolytic effects. govdelivery.comnih.govnih.gov

Computational Approaches in Pandinin 2 Research

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful technique used to study the time evolution of molecular systems. mdpi.com In the context of Pandinin-2 research, MD simulations are extensively used to explore the peptide's interactions with lipid membranes at an atomic or coarse-grained level. researchgate.nettandfonline.comnih.govresearchgate.netbiorxiv.org This provides dynamic atomic landscapes that are often inaccessible through experimental techniques alone. mdpi.com

Elucidating Adsorption and Membrane Disruption Mechanisms at the Molecular Level

MD simulations have been instrumental in understanding how this compound interacts with and disrupts cell membranes. Studies using all-atom MD simulations of this compound (Pin2) and its analog Pin2GVG interacting with pure POPC and pure POPG membrane bilayers have explored their adsorption mechanisms. researchgate.nettandfonline.comnih.gov These simulations reveal that both peptides are attracted to the bilayer surfaces due to electrostatic interactions between their positively charged amino acid residues and the charged moieties of the membranes. researchgate.nettandfonline.comnih.gov Adhesion is stronger to anionic POPG membranes compared to zwitterionic POPC membranes, leading to more rapid stabilization on the POPG surface. researchgate.nettandfonline.comnih.gov The simulations have shown that aromatic residues at the N-terminus of this compound initiate the insertion process in both POPC and POPG bilayers. researchgate.nettandfonline.comnih.gov Computational studies using multiscale molecular dynamics simulations have also investigated the structural features leading to membrane pore formation by this compound, suggesting the formation of toroidal pores rather than barrel-stave pores. nih.gov This type of pore can also affect membrane properties. nih.gov

Investigating Interactions with Different Lipid Bilayers (e.g., POPC, POPG)

The interaction of this compound with different lipid bilayer compositions has been a key area of investigation using MD simulations. Simulations with pure POPC and pure POPG membrane bilayers have shown differential adsorption and behavior of this compound. researchgate.nettandfonline.comnih.gov While this compound remained partially folded on the POPC surface during the initial simulation time, it was mostly unfolded on the POPG surface. researchgate.nettandfonline.comnih.gov The unfolded structures on POPG facilitate a large number of intermolecular hydrogen bonds and stronger electrostatic interactions with the anionic surface. researchgate.nettandfonline.comnih.gov Coarse-grained MD simulations investigating the interaction of another peptide (PAP248-286) with bilayers containing different compositions of POPC and POPG have shown increased peptide binding with increasing concentrations of anionic POPG lipids. biorxiv.org This highlights the importance of electrostatic interactions in the peptide-membrane association. biorxiv.org

Simulating Folding Profiles of this compound on Hydrophobic Surfaces

MD simulations have been used to explore the folding profiles of this compound on hydrophobic surfaces, mimicking the environment of lipid membranes. Helical antimicrobial peptides like this compound are often unfolded in aqueous solution but acquire secondary structure in the presence of a hydrophobic environment. researchgate.netnih.gov Extensive MD simulations of this compound in the presence of hydrophobic environments such as dodecyl-phosphocholine (DPC) micelles and POPC membranes have been reported. researchgate.netnih.gov These studies indicate that this compound folds with a higher alpha-helical content in DPC micelles (79%) compared to POPC membranes (62.5%). researchgate.netnih.gov These results emphasize that the hydrophobic environment influences the peptide's conformation and can guide the choice of starting structures in MD simulations of AMPs. researchgate.netnih.gov

Analyzing Conformational Changes Upon Membrane Binding

The binding of this compound to membranes induces conformational changes in the peptide. kuleuven.beresearchgate.net MD simulations are valuable for analyzing these changes at a molecular level. biorxiv.org As this compound interacts with lipid bilayers, it transitions from a potentially disordered or partially folded state in solution to an alpha-helical conformation upon membrane binding. researchgate.nettandfonline.comnih.govresearchgate.netnih.gov Simulations track the dynamic changes in the peptide's structure as it approaches and inserts into the membrane, revealing how the hydrophobic environment and electrostatic interactions drive the folding and reorientation of the peptide. researchgate.nettandfonline.comnih.govresearchgate.netnih.gov The membrane conformational effects upon peptide binding can be measured in terms of parameters like the area per lipid and the contact surface area. researchgate.nettandfonline.comnih.gov

In Silico Prediction and Design Tools

In silico tools, encompassing bioinformatics and computational biology techniques, play a significant role in the research and design of peptides like this compound. researchgate.netlidsen.com These tools assist in analyzing peptide sequences, predicting structural features, and guiding the design of variants with desired properties. researchgate.net

Utilization of Bioinformatics Tools for Peptide Design (e.g., Helical Wheel Projections)

Bioinformatics tools are widely used in peptide research, including the design of this compound variants. Helical wheel projections are a common bioinformatics tool used to visualize the distribution of hydrophobic and hydrophilic residues along the peptide sequence when it is folded into an alpha-helix. researchgate.netelifesciences.orgbiorxiv.orgmdpi.commdpi.com This visualization helps in understanding the amphipathic nature of the peptide, which is crucial for its interaction with lipid membranes. researchgate.netbiorxiv.orgmdpi.com Studies on this compound variants have utilized helical wheel projections to assess how amino acid substitutions affect the peptide's amphipathicity and the distribution of charged and hydrophobic residues. researchgate.net For example, modifications to this compound have been analyzed using helical wheel projections to understand the impact on its hemolytic activity and interaction with membranes. researchgate.net Other bioinformatics tools are also employed for sequence alignment, structure prediction, and analysis of physicochemical properties to inform peptide design. mdpi.combioinformaticssoftwareandtools.co.in

Predictive Models for Biological Activity based on Sequence and Structure

The biological activity of antimicrobial peptides like this compound is intimately linked to their amino acid sequence and resulting three-dimensional structure. This compound is characterized as a 24-residue alpha-helical peptide with a central proline residue that induces a structural kink frontiersin.orgnih.govplos.org. This kink is believed to be related to its pore-forming activity in membranes, including human erythrocytes, contributing to its hemolytic properties frontiersin.orgnih.gov.

Predictive models leverage the relationship between sequence, structure, and activity to design peptides with modified or improved properties. For this compound, studies have investigated the impact of specific amino acid substitutions on its activity and hemolytic effects. For instance, replacing the Pro14 residue with glycine (B1666218) (P14G) or flanking it with glycine residues (P14GPG) was explored to potentially reduce hemolytic activity while retaining antimicrobial function frontiersin.orgnih.govplos.orgresearchgate.netnih.gov. While the P14G substitution did not significantly reduce hemolysis, the P14GPG analog showed a five-fold reduction compared to native this compound, suggesting the importance of the Gly-Pro-Gly motif in modulating hemolytic activity frontiersin.org.

Furthermore, the design of shorter peptide variants based on the primary structure of this compound has been undertaken, considering physicochemical properties such as hydrophobicity and the propensity to form alpha-helical structures nih.govplos.org. These designed short variants, named Pin2 researchgate.net and Pin2 mdpi.com, demonstrated antibiotic activity against E. coli and M. tuberculosis with significantly reduced hemolytic effects compared to the parental peptide nih.govplos.orgnih.gov. Pin2 researchgate.net showed only 25% hemolysis at high concentrations, while Pin2 mdpi.com exhibited no hemolytic effect at the same concentration nih.govnih.gov. This highlights the potential of computational design, guided by structural and sequence analysis, to develop peptide-based therapeutic candidates with improved safety profiles.

Computational tools are increasingly used to predict peptide structures and associate them with biological activities. For example, predicting three-dimensional structures using methods like ColabFold has indicated an association between peptides predicted to adopt a helical structure and broad-spectrum antibacterial activity mdpi.com. This underscores the utility of associating sequence diversity with estimated peptide structures for categorizing peptides and predicting their antimicrobial activity mdpi.com. The complex and dynamic nature of peptide-membrane interactions necessitates a nuanced view for fully grasping the structure-activity relationship researchgate.net. Predictive models also consider factors like the flexibility of amino acids within the sequence, which can be predicted and related to the peptide's properties researchgate.net.

Phylogenetic and Sequence Analysis

This compound is a cationic peptide consisting of 24 amino acid residues, isolated from the venom of Pandinus imperator nih.govplos.orgresearchgate.net. Its primary structure is known as FWGALAKGALKLIPSLFSSFSKKD nih.govnih.gov. Sequence analysis is a fundamental approach in bioinformatics used to understand the features, function, structure, and evolution of peptide sequences teresas.ac.in.

Comparative Sequence Alignment with Related Peptides

Comparative sequence alignment involves comparing the amino acid sequences of this compound with those of other related peptides to identify similarities, differences, and conserved regions teresas.ac.in. Studies have performed multiple sequence alignments of this compound with a range of other amphipathic antimicrobial peptides, including hadrurin (B1576501), adenoregulin, cecropin (B1577577) A, gaegurins, sarcotoxin IA, brevinin 2e, lycotoxins, parabutoporin, brevinin 1, pipinins, magainins, and melittin (B549807) researchgate.net. These alignments, often conducted using tools like Clustal W, help to visualize conserved and variable residues across different peptide sequences researchgate.netteresas.ac.inslideshare.net.

Comparative sequence analysis, including the calculation of sequence similarity percentages, provides insights into the structural and functional relationships between this compound and other antimicrobial peptides researchgate.net. For instance, designed short variants of this compound, Pin2 researchgate.net and Pin2 mdpi.com, show only 40-54% similarity to the parental peptide and less than 50% similarity to other natural and synthetic antimicrobial peptides plos.org. This highlights the degree of sequence divergence even in designed variants aimed at improving specific properties.

Evolutionary Relationships within Antimicrobial Peptide Families

Phylogenetic analysis, which utilizes computational tools and algorithms to study evolutionary relationships based on molecular data like protein sequences, is crucial for understanding the evolutionary history of antimicrobial peptides slideshare.netfrontiersin.orgclinilaunchresearch.in. This compound has been categorized as belonging to the group of short magainin-type helical peptides, which were initially identified in frogs scilit.com. This suggests a potential evolutionary link or convergent evolution of similar peptide structures with antimicrobial activity across different species.

Antimicrobial peptides are considered ancient defense mechanisms that have evolved across a wide range of organisms nih.gov. The presence of both Pandinin 1 and Pandinin 2 in the venom of P. imperator, despite their structural differences and classification into different groups of antimicrobial peptides, provides valuable insights into the evolutionary strategies employed in scorpion venom composition and opens avenues for discovering novel antibiotic molecules scilit.com.

Phylogenetic analysis can cluster peptides based on sequence homology and evolutionary relationships. For example, a novel antimicrobial peptide from a spider, GK37, was found to cluster with pandinin toxins in phylogenetic analysis, suggesting a shared evolutionary origin or functional convergence with arthropod antimicrobial peptide analogs like pandinin and hadrurin toxins mdpi.com.

Studies on the evolution of antimicrobial peptide systems in various organisms, such as frogs, indicate that diversification can occur through mechanisms like the expansion of family members, leading to a wider range of activities or improved efficiency mdpi.com. Sequence diversity generated throughout evolution can inform about the critical residues required for interaction with bacterial membranes and subsequent antimicrobial activity ifremer.fr. Phylogenetic analysis helps in reconstructing ancestral lineages and understanding the evolutionary pressures that shape the diversity and function of antimicrobial peptide families, including those to which this compound is related frontiersin.orgclinilaunchresearch.in.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results

Data Table: Sequence Similarity of this compound Variants

Peptide VariantSimilarity to Parental this compound (%)Similarity to Other Natural/Synthetic AMPs (%)
Pin2 researchgate.net40-54< 50
Pin2 mdpi.com40-54< 50

Emerging Research Directions and Potential Applications in Biomedical Science

Development of Pandinin-2 Analogs as Research Tools

The study of this compound and its variants provides valuable insights into the mechanisms of antimicrobial peptides and their interactions with biological membranes. Through the design and synthesis of modified peptides, researchers can create tools to probe fundamental aspects of microbial membrane biology and investigate the determinants of peptide specificity and selectivity.

Utilizing Modified Peptides for Probing Microbial Membrane Biology

Modified this compound peptides serve as useful tools for understanding how antimicrobial peptides interact with and disrupt microbial membranes. This compound is a 24-residue alpha-helical peptide with a central proline residue that introduces a structural "kink," linked to its pore-forming activity in human erythrocytes. nih.govplos.org By altering the amino acid sequence, particularly at or near the proline residue, researchers can investigate the impact of structural changes on membrane interaction and permeabilization. For instance, substitutions and flanking of Pro14 with glycine (B1666218) residues have been explored to modify hemolytic activity while aiming to preserve antibiotic properties. nih.govplos.orgnih.gov These modified peptides can be used in experiments involving model membranes or live bacteria to study peptide binding, insertion, and pore formation, shedding light on the mechanisms by which AMPs exert their effects. Solid-state NMR is one approach utilized to analyze the interaction of AMPs, including scorpion-derived peptides, with membrane mimetics containing different phospholipids (B1166683), allowing assessment of their interaction with varying vesicle compositions. frontiersin.org

Investigating Specificity and Selectivity in Membrane Interactions

A key challenge in developing antimicrobial peptides for therapeutic use is achieving selectivity for microbial membranes over mammalian cell membranes. Research with this compound analogs contributes to understanding the factors that govern this selectivity. The physicochemical properties of antimicrobial peptides, such as net charge, amphipathic character, and hydrophobicity, can be modified to potentially improve cell membrane selectivity. nih.gov Studies involving this compound and its variants, such as Pin2[GVG], have shown that differences in amino acid distribution, like the arrangement of lysine (B10760008) residues, can influence activity and specificity. researchgate.netnih.gov Molecular dynamics simulations have been employed to explore the adsorption mechanism of this compound and its analogs with different membrane bilayers, revealing how interactions with charged phospholipids can affect peptide binding and insertion. researchgate.net By systematically altering peptide sequences and observing their interactions with different membrane compositions, researchers can gain insights into the structural determinants of membrane specificity.

Potential as Lead Compounds for Next-Generation Antimicrobial Agents (Pre-Discovery Phase)

This compound and its derivatives hold potential as lead compounds for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. researchgate.netmdpi.com The focus in the pre-discovery phase involves modifying the peptide to enhance its therapeutic index by reducing toxicity while maintaining or improving antimicrobial efficacy.

Strategies for Reducing Hemolytic Activity in Research Designs

A significant hurdle for the therapeutic application of native this compound is its hemolytic activity. plos.orgresearchgate.net Research designs are actively exploring strategies to mitigate this issue. One approach involves amino acid substitutions, particularly at the proline residue at position 14, which is linked to the peptide's pore-forming activity in human erythrocytes. nih.govplos.orgfrontiersin.org Substituting Pro14 with glycine (Pin2[G]) or flanking it with glycine residues (Pin2[GPG]) has been investigated based on the lower hemolytic activities observed in other antimicrobial peptides with similar motifs. nih.govplos.orgnih.gov While Pin2[G] unexpectedly retained or increased hemolytic activity, Pin2[GPG] showed a reduction in hemolysis. plos.orgfrontiersin.org Additionally, designing shorter variants of this compound, such as Pin2 chemrxiv.org and Pin2 frontiersin.org, has proven effective in significantly reducing or eliminating hemolytic effects at concentrations where the native peptide is highly hemolytic. nih.govplos.orgnih.gov Another strategy explored is the substitution of L-amino acids with D-amino acids, which in the case of a D-diastereomer of Pin2, resulted in a reduction in hemolytic activity. frontiersin.org These studies highlight that modifications to the peptide sequence and length can be effective in reducing toxicity while aiming to maintain antimicrobial function.

Optimization for Enhanced Anti-Mycobacterial Properties

Given the urgent need for new treatments against Mycobacterium tuberculosis, including multidrug-resistant strains, the anti-mycobacterial activity of this compound and its variants is a key area of research. This compound has demonstrated anti-tubercular activity against M. tuberculosis strains. nih.govplos.orgresearchgate.netmdpi.com Studies have shown that certain short variants of this compound, specifically Pin2 chemrxiv.org and Pin2 frontiersin.org, displayed superior anti-mycobacterial activity compared to the parental peptide and even conventional antibiotics like ethambutol, isoniazid, and rifampicin (B610482) at molar concentrations against multidrug-resistant M. tuberculosis. nih.govplos.orgnih.gov This suggests that modifications aimed at reducing peptide length can also lead to enhanced efficacy against mycobacteria. Research continues to explore how structural modifications influence the interaction of this compound variants with the unique cell wall of M. tuberculosis.

Methodological Advancements in Peptide Research

Advancements in peptide research methodologies are crucial for the discovery, characterization, and optimization of AMPs like this compound. These advancements encompass the integration of diverse approaches and the development of high-throughput techniques.

Integration of Experimental and Computational Approaches

The study of antimicrobial peptides increasingly benefits from the synergy between experimental techniques and computational methodologies. Experimental methods, such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, are employed to determine the secondary and tertiary structures of peptides like this compound, particularly in membrane-mimicking environments where it adopts an alpha-helical conformation. nih.gov These experimental structures provide valuable data for computational analyses.

Computational approaches, including molecular dynamics simulations and structure prediction algorithms, complement experimental findings by offering insights into peptide-membrane interactions, pore formation mechanisms, and the impact of amino acid substitutions on peptide structure and activity. nih.gov For instance, computational tools can predict the secondary structure of peptides and analyze their amphipathic character, which is critical for membrane interactions. While specific detailed studies integrating experimental and computational approaches solely focused on the native this compound were not extensively highlighted in the search results, research on synthetic variants of this compound has utilized experimental methods to assess antimicrobial and hemolytic activity, informing structure-activity relationship studies that can be further explored computationally. More broadly, computational methods are being refined to enhance protein inhibitor design and predict peptide bioactivity, often using machine learning algorithms based on sequence-based features. The integration of these approaches allows for a more comprehensive understanding of how peptide structure dictates function and aids in the rational design of modified peptides with improved properties.

High-Throughput Screening Methodologies for Peptide Discovery

High-throughput screening (HTS) methodologies are essential for the rapid identification and characterization of novel antimicrobial peptides from diverse sources, including natural libraries and synthetic combinatorial libraries. These methods enable the screening of large numbers of peptide candidates for desired biological activities, such as antimicrobial potency against specific pathogens.

Various HTS platforms have been developed, including cell-based assays, fluorescence-based assays, and surface localized antimicrobial display (SLAY) platforms, which are particularly useful for screening against Gram-negative bacteria. These techniques allow for rapid assessment of antimicrobial properties and can provide data on the mechanism of action. While the search results did not specifically detail the use of HTS methodologies in the initial discovery of this compound, which was isolated from scorpion venom, these methodologies are highly relevant for the discovery and optimization of this compound variants or other scorpion venom peptides. HTS, often coupled with computational design and virtual screening, significantly accelerates the process of identifying promising peptide candidates by reducing the need for extensive traditional experimental testing.

Future Research Avenues

Future research on this compound holds significant promise, focusing on a deeper understanding of its fundamental properties and exploring strategies to enhance its therapeutic potential.

Detailed Exploration of Structure-Function Relationships and Design Rules for AMPs

A more detailed exploration of the structure-function relationships of this compound is crucial for the rational design of optimized variants. This compound's alpha-helical structure, net positive charge, and amphipathicity are known to be important for its activity. nih.gov Studies on this compound and related peptides have begun to elucidate the impact of specific amino acid residues, such as proline, on its structure and activity, including its pore-forming ability.

Future research should involve systematic investigations into how modifications to the amino acid sequence, length, charge distribution, and hydrophobicity of this compound affect its antimicrobial spectrum, potency, membrane selectivity, and stability. This can be achieved through the creation and testing of peptide libraries based on the this compound sequence. Integrating experimental techniques with advanced computational modeling can help establish clearer design rules for developing this compound-based AMPs with improved therapeutic indices, potentially reducing hemolytic activity while retaining potent antimicrobial effects.

Investigation of Resistance Mechanisms against this compound in Microorganisms

Understanding how microorganisms might develop resistance to this compound is a critical area for future research. While AMPs generally have a lower propensity for resistance development compared to conventional antibiotics due to their membrane-targeting mechanisms, resistance can still emerge. Bacterial resistance mechanisms against antimicrobial agents are diverse and can involve enzymatic inactivation, reduced membrane permeability, active efflux pumps, or modification/protection of the target site.

Specific studies are needed to investigate if and how bacteria can develop resistance to this compound. This could involve laboratory evolution experiments to select for resistant strains and subsequent genomic and proteomic analyses to identify the underlying resistance mechanisms. Understanding these mechanisms will be vital for developing strategies to mitigate resistance, such as designing resistance-evading peptide variants or using this compound in combination therapies.

Synergistic Effects with Conventional Antimicrobial Compounds in Research Studies

Exploring the synergistic effects of this compound in combination with conventional antimicrobial compounds is a promising research avenue. Combination therapy can offer several advantages, including enhanced antimicrobial activity, broadened spectrum of action, reduced dosages of individual compounds, and potentially slowed development of resistance.

Research on other AMPs has shown synergistic effects when combined with conventional antibiotics, often due to complementary mechanisms of action where AMPs can disrupt bacterial membranes, facilitating the entry of antibiotics. Homologous scorpion peptides to this compound have also shown potentiation effects when combined with other agents. Future studies should experimentally evaluate combinations of this compound with various classes of antibiotics against a range of clinically relevant pathogens, including multidrug-resistant strains. These studies could involve checkerboard assays and time-kill curve analyses to quantify synergistic interactions. Investigating the mechanisms behind any observed synergy at the molecular level would further support the development of effective combination therapies utilizing this compound.

Q & A

Q. How can researchers determine the structural characteristics of Pandinin-2, and what experimental techniques are critical for this analysis?

  • Methodological Answer : this compound’s primary structure (sequence: FWGALAKGALKLIP--SLFSSFSKKD) can be confirmed via mass spectrometry and Edman degradation. Secondary structural elements (e.g., α-helical regions) are analyzed using circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR). For tertiary structure prediction, computational tools like molecular dynamics simulations or homology modeling are recommended .

Q. What are the standard protocols for assessing this compound’s antimicrobial activity in vitro?

  • Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens. Include positive controls (e.g., known antimicrobial peptides) and account for variables like pH, ionic strength, and serum interference. Data should be validated via time-kill curves and membrane permeability assays (e.g., SYTOX Green uptake) .

Q. How should researchers design experiments to evaluate this compound’s cytotoxicity in mammalian cells?

  • Methodological Answer : Employ MTT or LDH assays to measure cell viability. Use primary cell lines (e.g., human keratinocytes) and immortalized lines (e.g., HEK-293) for comparative toxicity profiling. Include hemolysis assays to assess erythrocyte compatibility. Statistical analysis (e.g., ANOVA with post-hoc tests) is essential to confirm reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action (e.g., membrane disruption vs. intracellular targeting) be resolved?

  • Methodological Answer : Address contradictions by combining multiple techniques:
  • Membrane interaction : Use fluorescence microscopy with liposome models labeled with DiOC₂ or calcein.
  • Intracellular targets : Perform subcellular localization studies (e.g., confocal microscopy with tagged this compound) and transcriptomic profiling of treated pathogens.
  • Data synthesis : Apply Bayesian meta-analysis to reconcile discrepancies across studies .

Q. What strategies optimize this compound’s stability and bioavailability for in vivo applications?

  • Methodological Answer :
  • Formulation : Test lipid-based nano-carriers (e.g., liposomes) or PEGylation to enhance serum stability.
  • Pharmacokinetics : Conduct biodistribution studies in rodent models using radiolabeled or fluorescently tagged this compound.
  • Analytical validation : Monitor degradation via HPLC and mass spectrometry under physiological conditions .

Q. How can researchers identify synergistic interactions between this compound and conventional antibiotics?

  • Methodological Answer : Design checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Validate synergism with time-kill assays and genomic analysis (e.g., RNA-seq) to identify pathways enhanced by combinatorial treatment. Use isobologram analysis for dose-response visualization .

Q. What computational approaches are recommended to predict this compound’s interactions with host or microbial proteins?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen against microbial targets (e.g., lipid II or DNA gyrase). Use machine learning models trained on antimicrobial peptide databases to predict binding affinities. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis & Interpretation

Q. How should researchers handle variability in this compound’s activity across bacterial strains or experimental replicates?

  • Methodological Answer :
  • Statistical rigor : Use mixed-effects models to account for strain-specific variability.
  • Quality control : Standardize inoculum size and growth phase (e.g., mid-log phase cultures).
  • Metadata integration : Correlate activity with bacterial membrane composition (e.g., phospholipid ratios via GC-MS) .

Q. What frameworks guide the translation of in vitro findings on this compound to preclinical models?

  • Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. Prioritize infection models (e.g., murine sepsis) that mimic human pathophysiology. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro and in vivo data .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical compliance when testing this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental reporting. Obtain approval from institutional animal care committees (IACUCs). Include humane endpoints (e.g., weight loss thresholds) and validate sample sizes via power analysis to minimize unnecessary animal use .

Q. What steps are critical for ensuring reproducibility in this compound studies?

  • Methodological Answer :
  • Protocol transparency : Publish detailed methods (e.g., peptide synthesis protocols, solvent systems).
  • Data sharing : Deposit raw data in repositories like Zenodo or Figshare.
  • Reagent validation : Use third-party peptide synthesis services and verify purity (>95%) via HPLC .

Future Research Directions

Q. What gaps exist in understanding this compound’s role in biofilm disruption, and how can they be addressed?

  • Methodological Answer : Investigate biofilm penetration using confocal microscopy with LIVE/DEAD staining. Combine this compound with quorum-sensing inhibitors (e.g., furanones) and assess synergistic effects via metabolic activity assays (e.g., resazurin reduction) .

Q. How can multi-omics approaches enhance mechanistic insights into this compound’s activity?

  • Methodological Answer : Integrate proteomics (e.g., LC-MS/MS) to identify bacterial protein targets and metabolomics (e.g., NMR-based flux analysis) to map metabolic perturbations. Pair with CRISPR-Cas9 knockout libraries to validate target essentiality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.